5,5-Diethyl-4,6-bis(sulfanylidene)tetrahydropyrimidin-2(1H)-one
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Overview
Description
5,5-Diethyl-4,6-bis(sulfanylidene)tetrahydropyrimidin-2(1H)-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring a tetrahydropyrimidine ring with sulfur-containing substituents, makes it an interesting subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-4,6-bis(sulfanylidene)tetrahydropyrimidin-2(1H)-one typically involves multi-step organic reactions. Common starting materials might include diethyl malonate, thiourea, and appropriate aldehydes or ketones. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,5-Diethyl-4,6-bis(sulfanylidene)tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the sulfur atoms, leading to different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or thiols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Diethyl-4,6-bis(sulfanylidene)tetrahydropyrimidin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to DNA, or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,5-Diethyl-4,6-bis(sulfanylidene)tetrahydropyrimidin-2(1H)-one include other tetrahydropyrimidine derivatives with sulfur-containing substituents. Examples might be:
- 5,5-Dimethyl-4,6-bis(sulfanylidene)tetrahydropyrimidin-2(1H)-one
- 5,5-Diethyl-4,6-dioxotetrahydropyrimidin-2(1H)-one
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties. These unique features might confer distinct reactivity, biological activity, or material properties compared to similar compounds.
Properties
CAS No. |
52414-78-5 |
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Molecular Formula |
C8H12N2OS2 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
5,5-diethyl-4,6-bis(sulfanylidene)-1,3-diazinan-2-one |
InChI |
InChI=1S/C8H12N2OS2/c1-3-8(4-2)5(12)9-7(11)10-6(8)13/h3-4H2,1-2H3,(H2,9,10,11,12,13) |
InChI Key |
PVBUZDNFCVGJLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=S)NC(=O)NC1=S)CC |
Origin of Product |
United States |
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